
环己酮苯基肼
描述
Cyclohexanone phenylhydrazone (CHP) is a synthetic chemical compound with antibacterial activity. It is used to treat bacterial infections, such as those caused by Staphylococcus aureus, Streptococcus pyogenes, and Proteus . It contains 16 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
The synthesis of Cyclohexanone phenylhydrazone involves the reaction of a phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine . The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). After completion of the reaction, water and ethyl acetate are added and the product is extracted with ethyl acetate .Chemical Reactions Analysis
The reaction of Cyclohexanone phenylhydrazone involves a complex network of reactions. The hydrogenation of phenol produces a mixture of cyclohexanol and cyclohexanone . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .Physical And Chemical Properties Analysis
Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor. Its molecular weight is approximately 98.15 g/mol. The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius. It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .科学研究应用
Catalytic Behavior in Self-Condensation Reactions
Cyclohexanone phenylhydrazone has been studied for its role in the self-condensation of cyclohexanone. This process is catalyzed by HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures. The reaction is significant for producing dimers that can be dehydrogenated to o-phenylphenol (OPP), an important organic chemical .
Antimicrobial Applications
Research has been conducted on the antimicrobial properties of phenylhydrazones, including Cyclohexanone phenylhydrazone. These compounds have shown activity against a range of Gram-positive, Gram-negative, and fungal species, indicating their potential as antimicrobial agents .
Synthesis of Fine Chemicals
Cyclohexanone is a key intermediate in synthesizing fine chemicals, and its derivatives like Cyclohexanone phenylhydrazone play a crucial role in this process. The ability to create complex molecules from simpler ones is fundamental to the chemical industry .
Biofuel Research
Cyclohexanone phenylhydrazone may also be involved in research related to biofuels. Cyclohexanone itself is considered a promising second-generation biofuel, and its derivatives could potentially enhance the efficiency and effectiveness of biofuel production .
Chemical Engineering
In the field of chemical engineering, Cyclohexanone phenylhydrazone can be used to study reaction mechanisms and kinetics. Its behavior under different conditions can provide insights into reaction pathways and catalyst design .
Environmental Chemistry
The environmental impact of chemical processes is an important area of study. Cyclohexanone phenylhydrazone’s role in catalysis, particularly with environmentally friendly catalysts like HRF5015, is relevant for developing sustainable chemical processes .
Resistance Modulatory Activity
Some phenylhydrazones have demonstrated resistance modulatory activity, which could be significant in overcoming microbial resistance. This application is particularly relevant in the context of increasing antibiotic resistance .
Material Science
The structural properties of catalysts used in reactions involving Cyclohexanone phenylhydrazone are of interest in material science. Understanding the morphology and behavior of these catalysts can lead to the development of new materials with specific properties .
安全和危害
Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .
属性
IUPAC Name |
N-(cyclohexylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241550 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone phenylhydrazone | |
CAS RN |
946-82-7 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of cyclohexanone phenylhydrazone and how can it be characterized?
A1: Cyclohexanone phenylhydrazone is a hydrazone formed by the condensation reaction between cyclohexanone and phenylhydrazine. Its molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol. Spectroscopically, it can be characterized by the presence of a C=N stretching band around 1600 cm-1 in its infrared spectrum [].
Q2: How is cyclohexanone phenylhydrazone synthesized?
A2: The compound is typically synthesized by reacting cyclohexanone with phenylhydrazine. This reaction can be carried out in various solvents, including acetic acid [] or benzene with a catalytic amount of acetic acid []. The choice of solvent can influence the yield and purity of the product.
Q3: What is the primary reaction cyclohexanone phenylhydrazone is known to undergo?
A3: Cyclohexanone phenylhydrazone is a well-known precursor in the Fischer indole synthesis. This reaction involves an acid-catalyzed rearrangement to form a substituted indole [, , ].
Q4: How do reaction conditions impact the Fischer indole synthesis using cyclohexanone phenylhydrazone?
A4: Studies have shown that the rate and outcome of the Fischer indole synthesis using cyclohexanone phenylhydrazone can be influenced by factors such as the type of acid catalyst, solvent, and temperature []. For example, performing the reaction within a lyotropic smectic liquid crystal resulted in slower reaction rates and different entropies of activation compared to an isotropic liquid, highlighting the impact of solvent organization on the reaction [].
Q5: Besides the Fischer indole synthesis, are there other reported reactions involving cyclohexanone phenylhydrazone?
A5: Yes, cyclohexanone phenylhydrazone has been investigated for its reactivity with other reagents. One study explored its reaction with (het)aryldihalogenophosphines, such as phenyldibromophosphine and 5-methyl-2-furyldibromophosphine. This reaction leads to the formation of 1,2,3-diazaphospholines, a class of heterocyclic compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



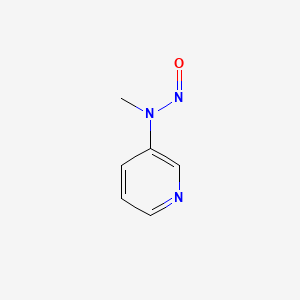


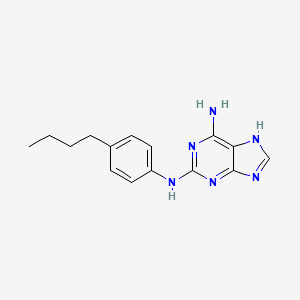
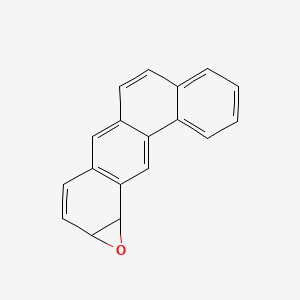

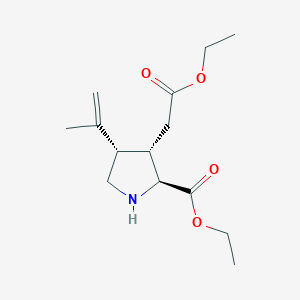
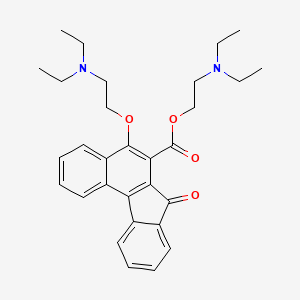
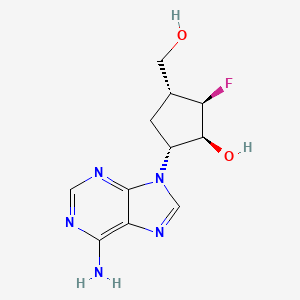
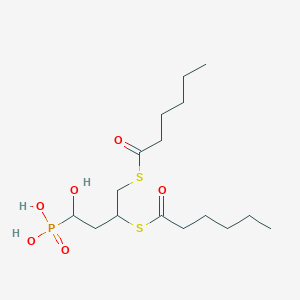
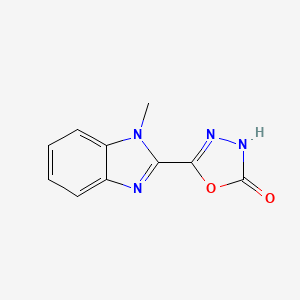

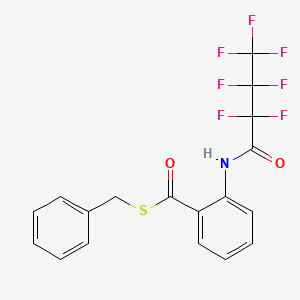
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)